

An In-depth Technical Guide to 3,3,5,5-Tetramethylmorpholine

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Compound of Interest

Compound Name: 3,3,5,5-Tetramethylmorpholine

Cat. No.: B091214

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological activities of **3,3,5,5-tetramethylmorpholine**. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of morpholine derivatives.

Core Compound Identifiers

3,3,5,5-Tetramethylmorpholine is a heterocyclic organic compound. Its identifiers and key properties are summarized in the table below for easy reference.

Identifier Type	Data
CAS Number	19412-12-5
IUPAC Name	3,3,5,5-tetramethylmorpholine
Molecular Formula	C ₈ H ₁₇ NO
Molecular Weight	143.23 g/mol
InChI	InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3
InChIKey	YCSHCQUVDDBCFR-UHFFFAOYSA-N
Canonical SMILES	CC1(COCC(N1)(C)C)C
PubChem CID	4584871

Physicochemical Properties

A summary of the known physicochemical properties of **3,3,5,5-tetramethylmorpholine** is provided in the following table.

Property	Value
Boiling Point	169 °C at 760 mmHg
Flash Point	63.5 °C
Density	0.84 g/cm ³

Synthesis Methodology

The primary synthetic route to **3,3,5,5-tetramethylmorpholine** involves the acid-catalyzed intramolecular cyclization of a diol amine precursor.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol describes the general procedure for the synthesis of **3,3,5,5-tetramethylmorpholine** from di-(1-hydroxy-2-methyl-2-propyl)amine.

Materials:

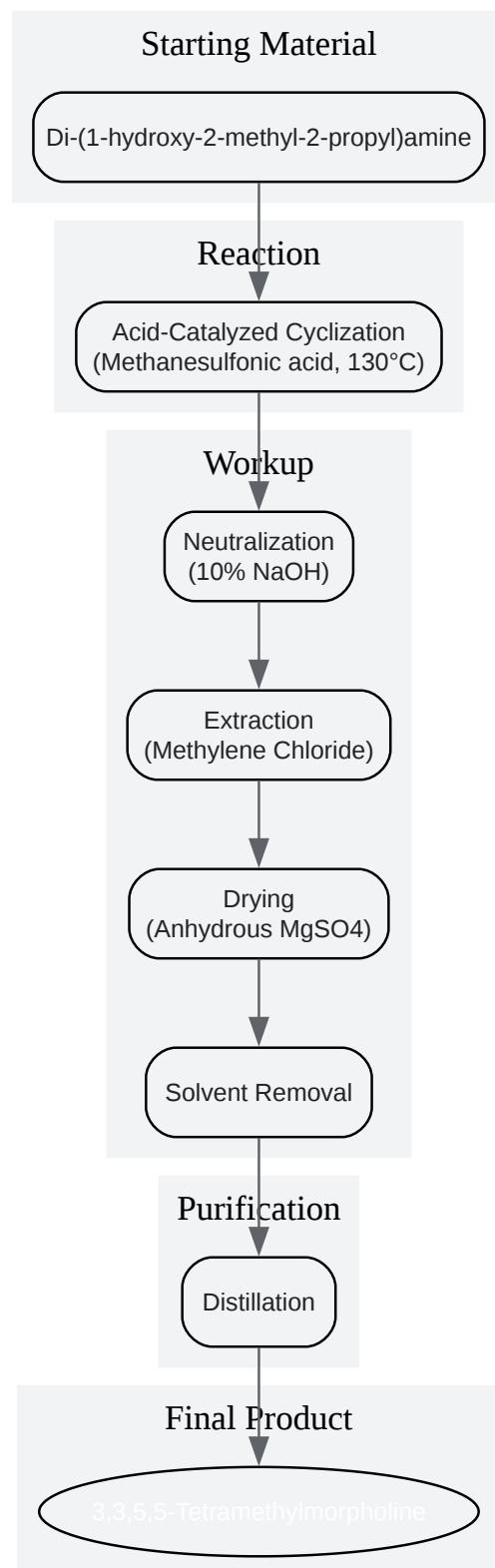
- Di-(1-hydroxy-2-methyl-2-propyl)amine
- Methanesulfonic acid (or another suitable strong acid catalyst, e.g., sulfuric acid)
- 10% Sodium hydroxide solution
- Methylene chloride (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine di-(1-hydroxy-2-methyl-2-propyl)amine and a catalytic amount of methanesulfonic acid.
- Heating: Heat the reaction mixture to approximately 130 °C. The reaction is typically maintained at this temperature for several hours (e.g., over 10 hours) to ensure complete cyclization.
- Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst by the slow addition of a 10% sodium hydroxide solution until the pH is basic.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with methylene chloride.
- Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Remove the solvent from the dried organic phase using a rotary evaporator.

- Purification: Purify the resulting crude product by distillation to obtain **3,3,5,5-tetramethylmorpholine** as a colorless oil.

Synthesis Workflow



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A flowchart illustrating the synthesis of **3,3,5,5-tetramethylmorpholine**.

Potential Biological Activities and Experimental Protocols

Derivatives of **3,3,5,5-tetramethylmorpholine** have been investigated for their potential as modulators of the central nervous system, specifically as inhibitors of neurotransmitter reuptake and as antagonists of nicotinic acetylcholine receptors. While specific quantitative data for **3,3,5,5-tetramethylmorpholine** is not readily available in the public domain, the following sections describe the standard experimental protocols used to assess these activities.

Neurotransmitter Uptake Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the reuptake of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into presynaptic neurons or cells expressing the respective transporters.

Principle:

Cells expressing a specific neurotransmitter transporter are incubated with a radiolabeled or fluorescently tagged neurotransmitter substrate. The amount of substrate taken up by the cells is measured in the presence and absence of the test compound. A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.

General Protocol:

- Cell Culture: Culture cells stably expressing the transporter of interest (e.g., DAT, NET, SERT) in appropriate media and plate them in 96-well plates.
- Compound Incubation: Pre-incubate the cells with varying concentrations of **3,3,5,5-tetramethylmorpholine** or a reference inhibitor.
- Substrate Addition: Add a fixed concentration of the radiolabeled or fluorescent neurotransmitter substrate to initiate the uptake reaction.
- Incubation: Incubate the plate at 37°C for a defined period to allow for substrate uptake.
- Termination and Measurement:

- Radiolabeled Substrate: Terminate the uptake by rapid washing with ice-cold buffer and lyse the cells. Measure the radioactivity in the cell lysate using a scintillation counter.
- Fluorescent Substrate: Measure the intracellular fluorescence using a fluorescence plate reader. In some assays, an external quencher is added to reduce background fluorescence.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC_{50} value by fitting the data to a dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of a compound for nicotinic acetylcholine receptors by measuring its ability to displace a known radiolabeled ligand.

Principle:

Cell membranes containing the nAChR subtype of interest are incubated with a radiolabeled ligand that binds to the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and a decrease in binding indicates that the test compound has an affinity for the receptor.

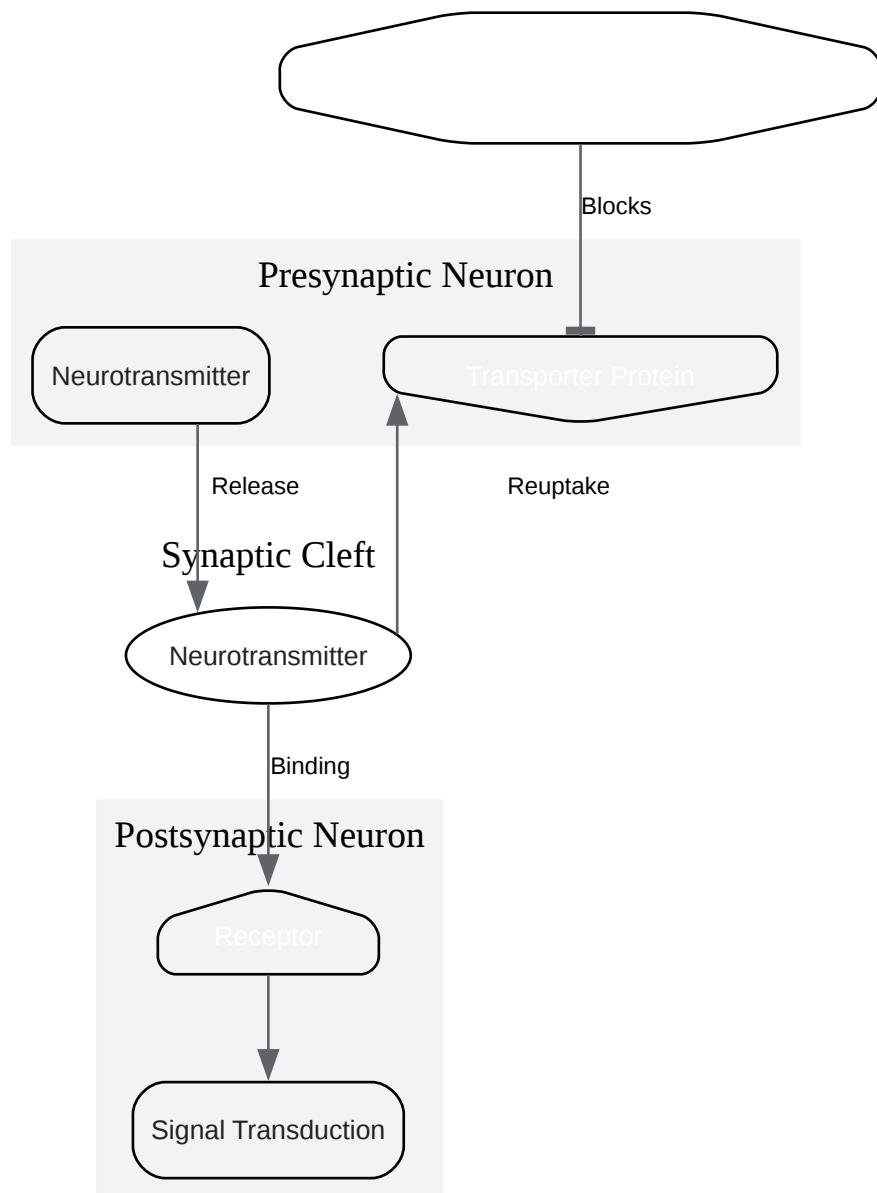
General Protocol:

- Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the desired nAChR subtype.
- Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3 H]-epibatidine), and varying concentrations of **3,3,5,5-tetramethylmorpholine** or a reference compound.
- Incubation: Incubate the plate at room temperature or 4°C to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition for each concentration of the test compound and determine the K_i value from the IC_{50} using the Cheng-Prusoff equation.

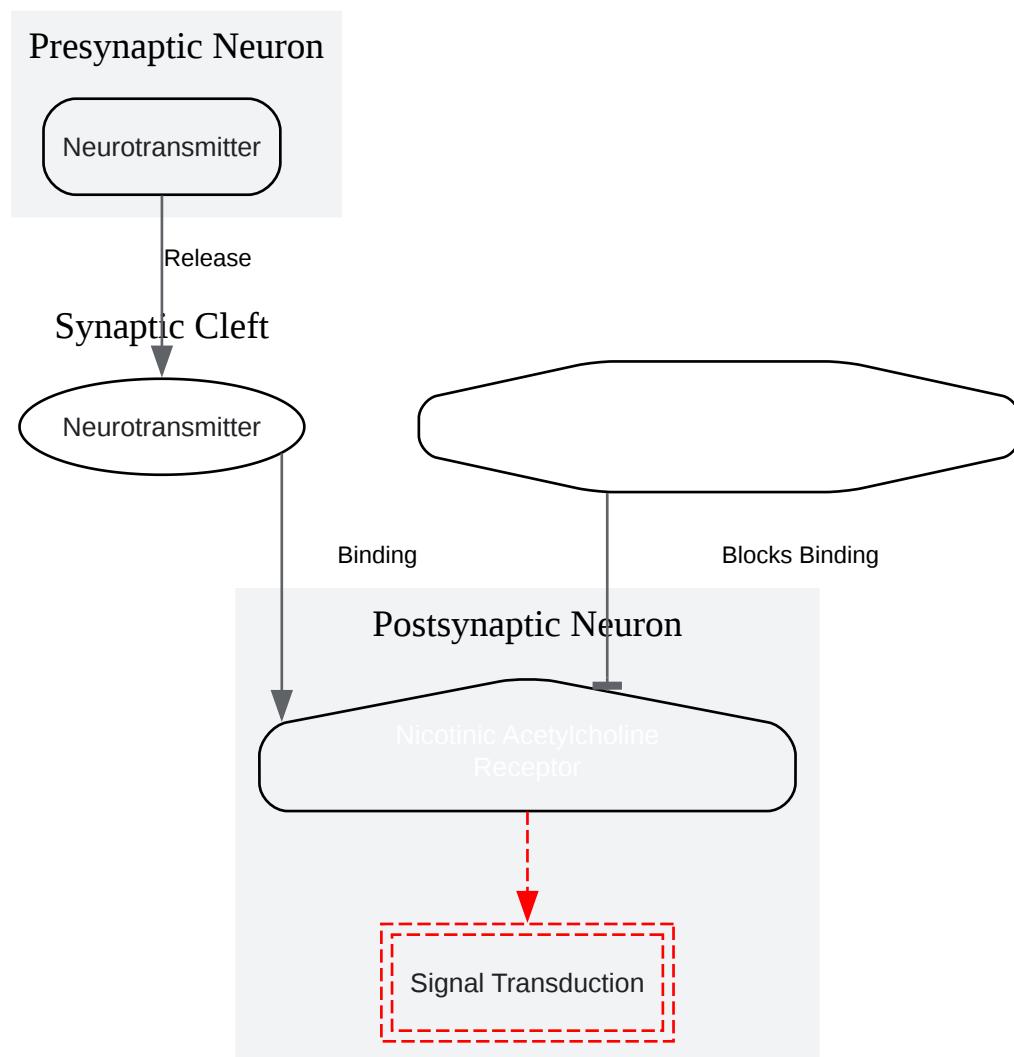
Conceptual Signaling Pathways

The following diagrams illustrate the general mechanisms of action for a neurotransmitter reuptake inhibitor and a receptor antagonist.



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Mechanism of a neurotransmitter reuptake inhibitor.



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Mechanism of a nicotinic acetylcholine receptor antagonist.

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